5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
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Overview
Description
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde is a heterocyclic compound that features both a pyrazole and a furan ring in its structure The presence of these rings makes it an interesting subject for research in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with 2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the furan ring.
2-furaldehyde: Contains the furan ring but lacks the pyrazole ring and nitro group.
5-chloro-3-methyl-4-nitro-1H-pyrazole: Similar structure but with a methyl group instead of the furan ring.
Uniqueness
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde is unique due to the combination of the pyrazole and furan rings, along with the presence of both a nitro and a chloro group.
Properties
IUPAC Name |
5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIDBNEMSRTQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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